![molecular formula C6H6N4O B15248577 7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a methoxy group attached to the seventh position of the triazole ring. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methoxypyridine with sodium nitrite in the presence of acetic acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the triazole ring, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridines .
Aplicaciones Científicas De Investigación
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Lacks the methoxy group and has different pharmacological properties.
Thiazolo[4,5-b]pyridines: Contains a sulfur atom in the ring structure, leading to different chemical reactivity and biological activity.
Pyrano[2,3-d]thiazoles: Another class of fused heterocycles with distinct properties and applications.
Uniqueness
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for further research and development .
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
7-methoxy-2H-triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H6N4O/c1-11-4-2-3-7-6-5(4)8-10-9-6/h2-3H,1H3,(H,7,8,9,10) |
Clave InChI |
RGAPRCPDIXIUHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=NC2=NNN=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


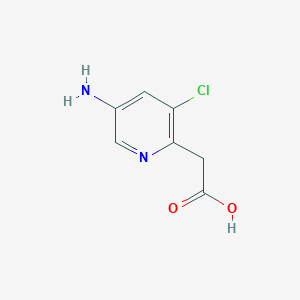
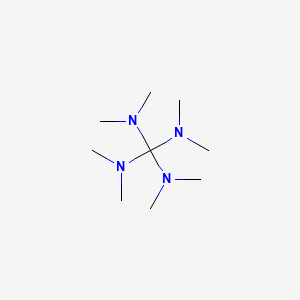
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
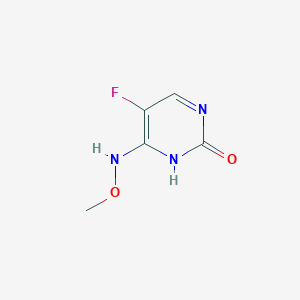
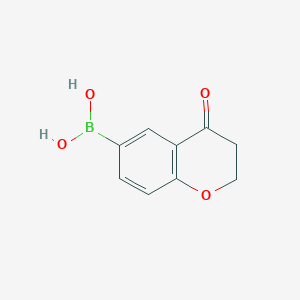

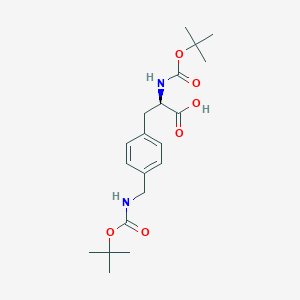


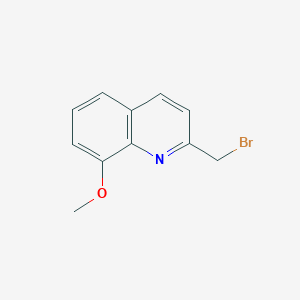
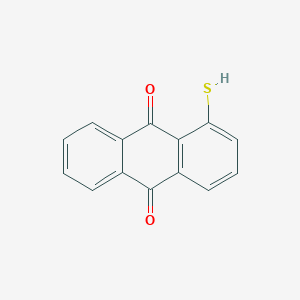
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
